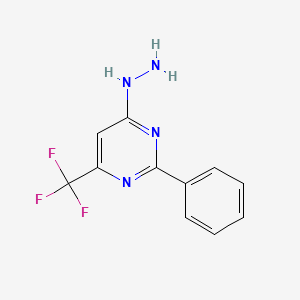

4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound frequently used in scientific experiments. It is known for its unique structure, which includes a hydrazinyl group, a phenyl group, and a trifluoromethyl group attached to a pyrimidine ring. This compound has a molecular formula of C11H9F3N4 and a molecular weight of 254.216.

Métodos De Preparación

The synthesis of 4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of 2-phenyl-4,6-dichloropyrimidine with hydrazine hydrate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Análisis De Reacciones Químicas

4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or amines.

Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. .

Aplicaciones Científicas De Investigación

4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The phenyl and trifluoromethyl groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein .

Comparación Con Compuestos Similares

Similar compounds to 4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine include:

2-Hydrazino-4-(trifluoromethyl)pyrimidine: This compound has a similar structure but lacks the phenyl group, which may affect its reactivity and binding properties.

4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine: This compound has a thieno ring instead of a pyrimidine ring, which can alter its electronic properties and reactivity. The uniqueness of this compound lies in its combination of the hydrazinyl, phenyl, and trifluoromethyl groups, which provide a distinct set of chemical and biological properties

Actividad Biológica

4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance biological activity through improved metabolic stability and binding affinity to biological targets. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The general synthetic route can be summarized as follows:

- Formation of the Pyrimidine Ring : The initial step involves the cyclization of appropriate precursors to form the pyrimidine skeleton.

- Introduction of the Hydrazinyl Group : This is achieved through nucleophilic substitution reactions where hydrazine derivatives are introduced to the pyrimidine ring.

- Trifluoromethylation : The trifluoromethyl group can be incorporated using reagents such as trifluoromethyl iodide or via other fluorination techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). The compound exhibited IC50 values in the nanomolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| H460 | 0.07 |

| HT-29 | 0.05 |

| MDA-MB-231 | Not reported |

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties, although detailed investigations are still warranted.

- Anti-inflammatory Effects : Pyrimidine derivatives often exhibit anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, which could also be a potential area for further exploration with this compound.

Case Studies

A notable study investigated a series of pyrimidine derivatives, including this compound, for their antiproliferative effects against various cancer cell lines. The findings indicated that modifications on the pyrimidine core significantly influenced biological activity, with certain derivatives demonstrating enhanced potency compared to standard chemotherapeutics.

Propiedades

IUPAC Name |

[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4/c12-11(13,14)8-6-9(18-15)17-10(16-8)7-4-2-1-3-5-7/h1-6H,15H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLFRXAEMMSYHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.